4,5-Dimethyl-1H-indene
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Overview
Description
4,5-Dimethyl-1H-indene is an organic compound with the molecular formula C11H12. It is a derivative of indene, characterized by the presence of two methyl groups at the 4th and 5th positions of the indene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1H-indene typically involves the alkylation of indene. One common method includes the Friedel-Crafts alkylation of indene with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its saturated analogs using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, palladium catalyst, elevated pressure.
Substitution: HNO3, H2SO4, anhydrous conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4,5-Dimethyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1H-indene and its derivatives depends on the specific chemical reactions they undergo. For instance, in biological systems, these compounds may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular pathways involved can vary based on the specific derivative and its functional groups .
Comparison with Similar Compounds
4,7-Dimethyl-1H-indene: Similar structure with methyl groups at the 4th and 7th positions.
2,3-Dihydro-4,7-dimethyl-1H-indene: A saturated analog with additional hydrogen atoms.
4,6-Dimethyl-1H-indene: Methyl groups at the 4th and 6th positions
Uniqueness: 4,5-Dimethyl-1H-indene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure allows for unique applications and reactivity compared to its analogs .
Properties
CAS No. |
23288-02-0 |
---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4,5-dimethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-8-6-7-10-4-3-5-11(10)9(8)2/h3,5-7H,4H2,1-2H3 |
InChI Key |
DXOOGVCYLLEFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC=C2)C=C1)C |
Origin of Product |
United States |
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